molecular formula C16H11ClF3N5O B2862246 N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396781-99-9

N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2862246
CAS No.: 1396781-99-9
M. Wt: 381.74
InChI Key: AJXYEDVOUNDGNX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and is substituted with a 4-chlorobenzyl group and a 4-(trifluoromethyl)phenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions.

    Introduction of the 4-chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the tetrazole intermediate.

    Attachment of the 4-(trifluoromethyl)phenyl Group: This step involves the coupling of the 4-(trifluoromethyl)phenyl group to the tetrazole ring, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and the substituent groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-4-(trifluoromethyl)benzamide: This compound shares similar substituent groups but lacks the tetrazole ring.

    4-(4-chlorobenzyl)-N-(4-(trifluoromethyl)benzylidene)-1-piperazinamide: This compound has a similar structure but includes a piperazine ring instead of a tetrazole ring.

Uniqueness

N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the tetrazole ring with the 4-chlorobenzyl and 4-(trifluoromethyl)phenyl groups makes this compound particularly versatile and valuable in various research and industrial applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N5O/c17-12-5-1-10(2-6-12)9-21-15(26)14-22-24-25(23-14)13-7-3-11(4-8-13)16(18,19)20/h1-8H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXYEDVOUNDGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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